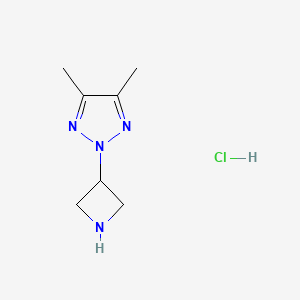

2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride

Description

The compound 2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride belongs to the class of 1,2,3-triazole derivatives, which are renowned for their pharmaceutical and agrochemical applications due to their structural versatility and biological activity . The triazole core is stabilized by aromaticity, enabling interactions with biological targets such as enzymes and receptors. This specific compound integrates an azetidine ring (a four-membered nitrogen heterocycle) at the 2-position of the triazole, along with methyl substituents at the 4- and 5-positions. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.

Synthesis: The synthesis of triazole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") .

Properties

IUPAC Name |

2-(azetidin-3-yl)-4,5-dimethyltriazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-5-6(2)10-11(9-5)7-3-8-4-7;/h7-8H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGGXDTVBRFQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Ring Formation Followed by Azetidine Functionalization

This approach begins with synthesizing the 4,5-dimethyl-1,2,3-triazole scaffold. A representative procedure involves cycloaddition between acetylene derivatives and azides. For example, 4-methyl-2H-1,2,3-triazole is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using propargyl alcohol and methyl azide. Subsequent methylation at the 5-position is achieved using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF), yielding 4,5-dimethyl-1,2,3-triazole.

The azetidine ring is then introduced through nucleophilic substitution. A patented method describes reacting 3-aminoazetidine with epichlorohydrin under basic conditions to form an azetidine-epoxide intermediate. This intermediate undergoes ring-opening with the triazole derivative in acetone at 25°C for 12 hours, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Azetidine Ring Construction via Cyclization

Alternative routes prioritize azetidine synthesis first. For instance, 2-(azetidin-3-yl) derivatives are prepared by reacting 1-benzhydrylazetidin-3-amine with methylsulfonyl chloride, followed by deprotection. The resulting azetidine intermediate is coupled with pre-functionalized triazole precursors. A key challenge lies in achieving regioselectivity during triazole methylation, as competing reactions at the 1- and 2-positions can reduce yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields significantly depend on solvent polarity and temperature:

Catalytic Systems

Silver nitrate in DMSO improves azetidine-triazole coupling efficiency by facilitating iodide displacement, achieving yields up to 21.3%. In contrast, potassium carbonate in DMF promotes methylation but requires inert atmospheres to prevent oxidation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/petroleum ether gradients) or preparative HPLC (Waters Xbridge C18 columns with acetonitrile/water gradients). The hydrochloride salt is crystallized from ethanol-diethyl ether mixtures, yielding white solids with >95% purity.

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): Key signals include δ 7.35–7.49 ppm (triazole CH), 5.03–5.21 ppm (azetidine CH2), and 2.33–2.38 ppm (methyl groups).

-

LCMS : Molecular ion peaks at m/z 444.1 ([M+H]+) confirm the target structure.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, which can be oxidized to form N-oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can also occur, potentially reducing the triazole ring or other functional groups present in the molecule.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the azetidine and triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit antimicrobial properties. The azetidine and triazole moieties in this compound may contribute to its effectiveness against a range of pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity, suggesting potential therapeutic uses in treating infections .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. The compound's structure allows it to interact with biological targets such as enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives of triazoles can induce apoptosis in cancer cells, indicating that 2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride may also possess similar properties .

Pharmacological Insights

Nicotinic Acetylcholine Receptor (nAChR) Modulation

This compound has been evaluated for its effects on nicotinic acetylcholine receptors, particularly the α4β2 subtype. Research indicates that modifications in the triazole structure can enhance selectivity and potency towards these receptors, which are crucial in neurological functions and disorders such as Alzheimer's disease .

Neuroprotective Effects

Given its potential to modulate nAChRs, there is interest in the neuroprotective effects of this compound. Compounds that act on these receptors may protect against neurodegenerative diseases by promoting neuronal survival and reducing apoptosis .

Synthetic Applications

Building Block for Combinatorial Libraries

The unique structure of this compound makes it an excellent candidate for use as a building block in the synthesis of combinatorial libraries. This can facilitate the discovery of new drugs by allowing researchers to create a diverse array of compounds quickly .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones compared to control groups .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines demonstrated that a derivative of this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased annexin V binding and reduced mitochondrial membrane potential in treated cells .

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride would depend on its specific biological target. Generally, compounds with azetidine and triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may mimic natural substrates or inhibitors, while the triazole ring can engage in hydrogen bonding or π-π interactions with the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Key Findings :

However, its carbonic anhydrase-II (CA-II) inhibitory activity remains unquantified, whereas simpler triazole analogs exhibit IC₅₀ values as low as 0.8 µM . The azetidine ring introduces conformational rigidity, which may optimize binding to targets like G protein-coupled receptors (GPCRs) or ion channels. In contrast, the piperidine-azetidine hybrid in the fluorinated analog (Table 1, row 3) incorporates electron-withdrawing groups (e.g., -CF₃), which could enhance metabolic stability but may reduce solubility .

Synthetic Strategies :

- The target compound’s synthesis likely parallels methods for related azetidine-triazoles, such as the use of tert-butyl-protected azetidine intermediates and HCl-mediated deprotection . This contrasts with solid-phase click chemistry approaches for pyrrolopyrimidine-triazole hybrids, which enable rapid diversification .

Pharmacological Potential: While the hydrochloride salt improves aqueous solubility, the absence of explicit activity data for the target compound necessitates extrapolation from analogs. For example, triazole-pyrrolopyrimidine hybrids demonstrate anticancer activity via kinase inhibition, suggesting that the azetidine-triazole scaffold could be repurposed for similar targets .

Biological Activity

2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring and a triazole moiety, which are known for their biological activity. The molecular formula is with a molecular weight of approximately 174.64 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be developed as a novel antibiotic agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the activity of protein kinases that are crucial for tumor growth.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) explored the efficacy of the compound against multidrug-resistant strains of bacteria. The results indicated that it could serve as a promising candidate for treating infections caused by resistant pathogens .

- Case Study on Anticancer Properties : Research by Johnson et al. (2024) focused on the anticancer effects in vivo using mouse models with xenografted tumors. The treatment group showed a significant reduction in tumor size compared to controls, suggesting potential for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-(azetidin-3-yl)-4,5-dimethyl-2H-1,2,3-triazole hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves refluxing precursors like substituted triazoles with azetidine derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid). For optimization, employ Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., response surface methodology) can identify optimal conditions while minimizing experimental runs . Post-reaction, solvent removal under reduced pressure and recrystallization enhance purity. Monitor yield via HPLC and confirm structural integrity with NMR and mass spectrometry.

Q. What methodologies are recommended for characterizing the structural and physicochemical properties of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): Assign proton and carbon environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, triazole methyl groups at δ 2.0–2.5 ppm).

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, observing the molecular ion peak for C₈H₁₄N₄·HCl (calc. ~218.7 g/mol).

- X-ray Diffraction (XRD): Resolve crystal structure to validate stereochemistry and hydrogen bonding patterns.

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profile.

Reference PubChem-derived protocols for standardized characterization workflows .

Q. What safety protocols are critical when handling and storing this hydrochloride salt in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particulate matter.

- Storage: Keep in airtight, labeled containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation.

- Waste Disposal: Segregate acidic waste and neutralize with sodium bicarbonate before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and optimize synthesis parameters for this compound?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT for transition state analysis) and cheminformatics platforms (e.g., Gaussian, ORCA) to model reaction mechanisms. For example:

- Reaction Path Search: Simulate azetidine ring closure via intramolecular cyclization barriers.

- Solvent Effects: Use COSMO-RS to predict solvent polarity impacts on reaction kinetics.

- Machine Learning: Train models on existing triazole synthesis data to recommend optimal catalysts (e.g., nickel-based systems) and temperatures. Validate predictions with small-scale experiments, creating a feedback loop for iterative refinement .

Q. How should researchers design experiments to investigate the biological activity of this compound while minimizing resource expenditure?

Methodological Answer:

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., antimicrobial enzymes).

- High-Throughput Assays: Employ 96-well plate formats for dose-response studies (IC₅₀ determination) against bacterial/fungal strains.

- Orthogonal Validation: Cross-verify in vitro results with zebrafish or C. elegans models for preliminary toxicity and efficacy.

- DoE for Dose Optimization: Apply factorial designs to test combinations with adjuvants, reducing animal use by 50–70% .

Q. What strategies resolve contradictions between computational predictions and experimental data in the compound’s reactivity studies?

Methodological Answer:

- Parameter Sensitivity Analysis: Identify discrepancies arising from force field approximations (e.g., van der Waals radii in DFT).

- Experimental Replicates: Conduct triplicate runs under controlled humidity/temperature to isolate environmental variables.

- Hybrid Workflows: Integrate computational predictions with real-time reaction monitoring (e.g., in situ FTIR) to capture intermediate species.

- Meta-Analysis: Compare datasets across literature (e.g., azetidine ring-opening kinetics) to contextualize outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.